molecular formula C23H22FN5O2 B2789107 (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1209362-43-5

(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2789107
CAS No.: 1209362-43-5
M. Wt: 419.46
InChI Key: MHYPFHWOLJEEMK-UHFFFAOYSA-N
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Description

The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a piperazine core linked to two distinct moieties:

A 2-phenyl-1,2,3-triazole-4-yl group, which may participate in hydrogen bonding or π-π stacking interactions due to its aromatic and heterocyclic nature.

While direct bioactivity data for this compound is absent in the provided evidence, its structural motifs align with pharmacologically relevant scaffolds. Piperazine derivatives are widely explored for their CNS activity, antimicrobial properties, and kinase inhibition, while triazoles are known for their roles in click chemistry and drug design .

Properties

IUPAC Name

[2-(4-fluorophenyl)cyclopropyl]-[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O2/c24-17-8-6-16(7-9-17)19-14-20(19)22(30)27-10-12-28(13-11-27)23(31)21-15-25-29(26-21)18-4-2-1-3-5-18/h1-9,15,19-20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYPFHWOLJEEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone , designated by the CAS number 1208935-28-7, is a complex organic molecule that exhibits a range of biological activities. This article will explore the synthesis, structure, and pharmacological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H25FN2O4C_{23}H_{25}FN_{2}O_{4}, with a molecular weight of 444.5 g/mol. The structural components include a piperazine ring, a cyclopropanecarbonyl moiety, and a triazole unit. The presence of the fluorophenyl group is significant for its biological activity.

Structural Formula

 4 2 4 fluorophenyl cyclopropanecarbonyl piperazin 1 yl 2 phenyl 2H 1 2 3 triazol 4 yl methanone\text{ 4 2 4 fluorophenyl cyclopropanecarbonyl piperazin 1 yl 2 phenyl 2H 1 2 3 triazol 4 yl methanone}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing the piperazine and triazole moieties have shown efficacy against various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15.0Apoptosis induction
Compound BLung Cancer10.5Cell cycle arrest
Target CompoundRenal Cancer12.3Inhibition of angiogenesis

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in cancer progression.
  • Cell Cycle Modulation : It can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound interacts with multiple biological targets:

Case Study: MAO Inhibition

A related study on similar piperazine derivatives revealed significant inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases.

Table 2: MAO Inhibition Data

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index
T61.570.013120.8
T34.190.039107.4

These results indicate that compounds with similar structures may serve as lead candidates for treating conditions like Alzheimer's disease due to their selective inhibition of MAO-B.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Core Heterocycles : The target compound uses a triazole ring, contrasting with thiazole (Compounds 4 and 5, ) or thiophene (Compound 21, ). Triazoles offer enhanced metabolic stability compared to furans (Ev13) or thiophenes .
  • Synthetic Yields : High yields (>80%) are reported for thiazole-pyrazole analogs (Ev3), whereas piperazine-thiophene derivatives (Ev7) require multi-step coupling reactions .

Crystallographic and Conformational Analysis

  • Compounds 4 and 5 (Ev3): Crystallize in triclinic systems (P¯1) with two independent molecules per asymmetric unit.
  • Target Compound: No crystallographic data is available, but the use of cyclopropane may reduce rotational freedom compared to the thiophene or furan rings in analogs .

Bioactivity Considerations

  • Piperazine-Triazole Hybrids : Compounds like w3 (Ev11) demonstrate kinase inhibition, implying that the target’s triazole-piperazine core could interact with similar targets .
  • Fluorophenyl Groups : Enhance lipophilicity and membrane permeability, as seen in ferroptosis-inducing compounds (Ev4) .

Q & A

Q. What synthetic routes are commonly used to synthesize this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including:

  • Acylation of piperazine : Reacting piperazine with 4-fluorophenyl cyclopropanecarbonyl chloride under controlled temperatures (e.g., 0–5°C) to prevent side reactions .
  • Triazole coupling : Using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 2-phenyl-1,2,3-triazole moiety .
  • Purification : Column chromatography with solvents like ethyl acetate/petroleum ether (1:1) to isolate the final product . Key optimization parameters include solvent choice (DMF or dichloromethane), reaction time (12–24 hours for cyclization), and stoichiometric ratios (1:1.2 for acyl chloride:piperazine) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key signals should researchers prioritize?

  • NMR :
  • ¹H NMR : Look for the cyclopropane protons (δ 1.2–1.8 ppm, multiplet), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and triazole proton (δ 8.1–8.3 ppm) .
  • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and triazole carbons (δ 140–150 ppm) .
    • IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .
    • Mass Spectrometry : Molecular ion peak (M⁺) matching the exact mass (e.g., 449.17 g/mol for C₂₄H₂₂F₃N₅O₂) .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based readouts .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can computational methods predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., kinase ATP-binding sites). Focus on hydrogen bonding with the triazole moiety and hydrophobic interactions with the fluorophenyl group .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) and binding free energy (MM/PBSA) .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in the triazole ring) using MOE .

Q. How can contradictions between SAR predictions and experimental bioactivity data be resolved?

  • Hypothesis-driven redesign : If a triazole analog shows lower activity than predicted, synthesize derivatives with substituents at the phenyl ring (e.g., electron-withdrawing groups) to test electronic effects .
  • Data validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out experimental variability .
  • Metabolite screening : Use LC-MS to identify in vitro metabolites that may deactivate the compound .

Q. What experimental design principles apply to stability studies under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1.2–9.0) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and analyze by TGA/DSC to identify decomposition points .
  • Light sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS .

Q. How can X-ray crystallography determine the compound’s 3D conformation?

  • Crystal growth : Use vapor diffusion with solvents like ethanol/water (1:1). Optimize supersaturation by varying temperature gradients .
  • Data collection : Resolve diffraction patterns (e.g., 0.9 Å resolution) using synchrotron radiation. Refine structures with SHELXL .
  • Key findings : The cyclopropane ring’s angle strain (e.g., 60°) and dihedral angles between piperazine and triazole moieties influence conformational stability .

Methodological Notes

  • Advanced SAR : Focus on substituent effects (e.g., fluorophenyl vs. chlorophenyl) to refine activity .
  • Data rigor : Use triplicate experiments and statistical analysis (e.g., ANOVA) to ensure reproducibility .

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